1-(3-Ethylphenyl)propan-2-ol
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Overview
Description
1-(3-Ethylphenyl)propan-2-ol is an organic compound belonging to the class of alcohols It features a hydroxyl group (-OH) attached to a carbon atom that is part of a propyl chain, which is further connected to a phenyl ring substituted with an ethyl group at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Ethylphenyl)propan-2-ol can be synthesized through several methods:
Grignard Reaction: One common method involves the reaction of 3-ethylbenzyl chloride with magnesium in the presence of dry ether to form a Grignard reagent. This reagent is then reacted with acetone to yield this compound.
Reduction of Ketones: Another method involves the reduction of 1-(3-ethylphenyl)propan-2-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions or catalytic hydrogenation processes, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Ethylphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-(3-ethylphenyl)propan-2-one using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to 1-(3-ethylphenyl)propan-2-amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Thionyl chloride in pyridine or phosphorus tribromide in tetrahydrofuran (THF).
Major Products:
Oxidation: 1-(3-Ethylphenyl)propan-2-one.
Reduction: 1-(3-Ethylphenyl)propan-2-amine.
Substitution: 1-(3-Ethylphenyl)propan-2-chloride or 1-(3-Ethylphenyl)propan-2-bromide.
Scientific Research Applications
1-(3-Ethylphenyl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-ethylphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function.
Pathways: The compound can participate in metabolic pathways involving alcohol dehydrogenases and other enzymes, leading to its conversion into other biologically active compounds.
Comparison with Similar Compounds
1-(3-Ethylphenyl)propan-2-ol can be compared with other similar compounds, such as:
1-(4-Ethylphenyl)propan-2-ol: Similar structure but with the ethyl group at the para position.
1-(3-Methylphenyl)propan-2-ol: Similar structure but with a methyl group instead of an ethyl group.
1-(3-Ethylphenyl)ethanol: Similar structure but with a shorter carbon chain.
Properties
IUPAC Name |
1-(3-ethylphenyl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-3-10-5-4-6-11(8-10)7-9(2)12/h4-6,8-9,12H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQZACOJFRFICU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)CC(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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